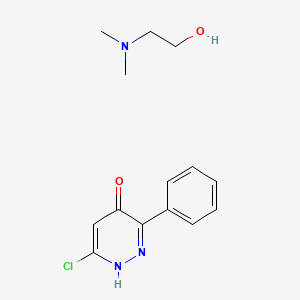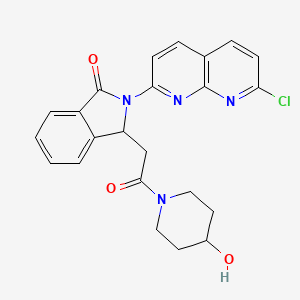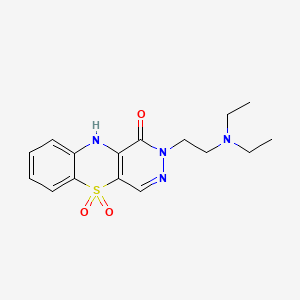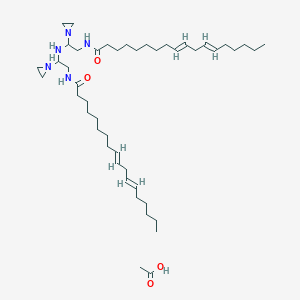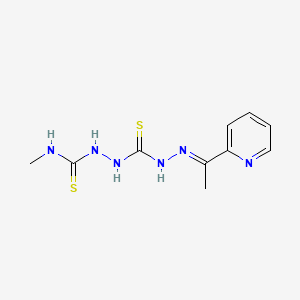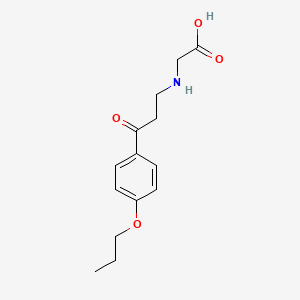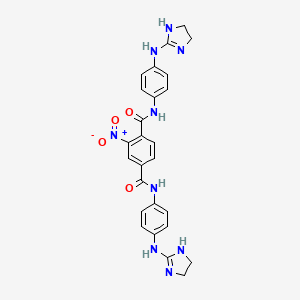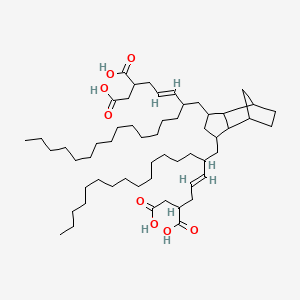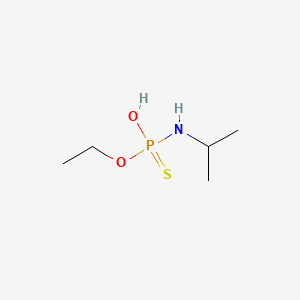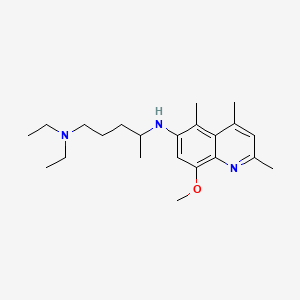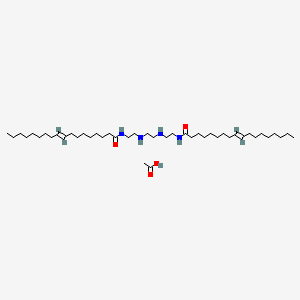
2-Propanol, 1,1'-(1,4-butanediylbis(oxy))bis(3-mercapto-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanol, 1,1’-(1,4-butanediylbis(oxy))bis(3-mercapto-) is a chemical compound with a complex structure that includes both alcohol and thiol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1,1’-(1,4-butanediylbis(oxy))bis(3-mercapto-) typically involves the reaction of 1,4-butanediol with 2-mercapto-1-propanol under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced technologies and equipment ensures the efficient and cost-effective production of 2-Propanol, 1,1’-(1,4-butanediylbis(oxy))bis(3-mercapto-). Quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Propanol, 1,1’-(1,4-butanediylbis(oxy))bis(3-mercapto-) undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions include disulfides, alcohols, ethers, and esters, depending on the specific reaction and conditions used.
Scientific Research Applications
2-Propanol, 1,1’-(1,4-butanediylbis(oxy))bis(3-mercapto-) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Propanol, 1,1’-(1,4-butanediylbis(oxy))bis(3-mercapto-) involves its interaction with various molecular targets and pathways. The thiol groups can form disulfide bonds with proteins, affecting their structure and function. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Propanol, 1,1’-oxybis-: This compound has a similar structure but lacks the thiol groups, resulting in different chemical properties and reactivity.
2-Propanol, 1,1’-[1,4-butanediylbis(oxy)]bis[3-amino-]: This compound contains amino groups instead of thiol groups, leading to different biological activities and applications.
Oxirane, 2,2’-[1,4-butanediylbis(oxymethylene)]bis-: This compound has an epoxide functional group, which imparts different reactivity and applications compared to the thiol-containing compound.
Uniqueness
The presence of both alcohol and thiol functional groups in 2-Propanol, 1,1’-(1,4-butanediylbis(oxy))bis(3-mercapto-) makes it unique and versatile. The thiol groups provide the ability to form disulfide bonds, while the hydroxyl groups offer opportunities for hydrogen bonding and other interactions. This combination of functional groups allows for a wide range of chemical reactions and applications in various fields.
Properties
CAS No. |
197921-94-1 |
|---|---|
Molecular Formula |
C10H22O4S2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
1-[4-(2-hydroxy-3-sulfanylpropoxy)butoxy]-3-sulfanylpropan-2-ol |
InChI |
InChI=1S/C10H22O4S2/c11-9(7-15)5-13-3-1-2-4-14-6-10(12)8-16/h9-12,15-16H,1-8H2 |
InChI Key |
LOVUEQHRPLXAFA-UHFFFAOYSA-N |
Canonical SMILES |
C(CCOCC(CS)O)COCC(CS)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



